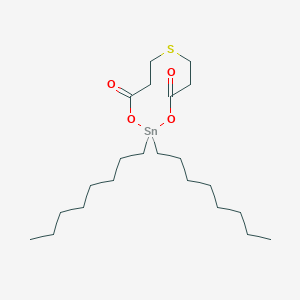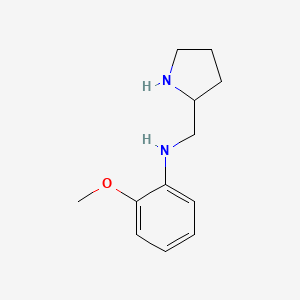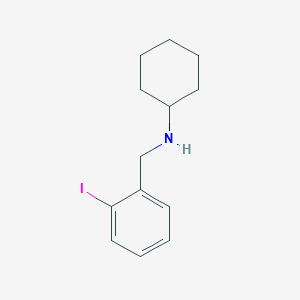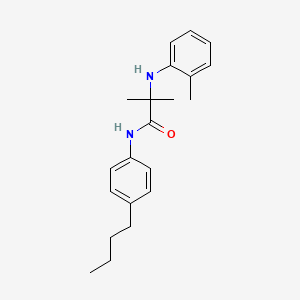
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is an organic compound with a complex structure It is characterized by the presence of both butyl and methylphenyl groups attached to an alaninamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butylphenylamine with 2-methylphenylalanine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium iodide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Butylphenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- N-(4-Butylphenyl)-2-[(4-methoxybenzyl)thio]acetamide
- N-(4-Butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of butyl and methylphenyl groups provides a unique steric and electronic environment, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89312-65-2 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-methyl-2-(2-methylanilino)propanamide |
InChI |
InChI=1S/C21H28N2O/c1-5-6-10-17-12-14-18(15-13-17)22-20(24)21(3,4)23-19-11-8-7-9-16(19)2/h7-9,11-15,23H,5-6,10H2,1-4H3,(H,22,24) |
Clé InChI |
CGDXBEQUFQFSTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



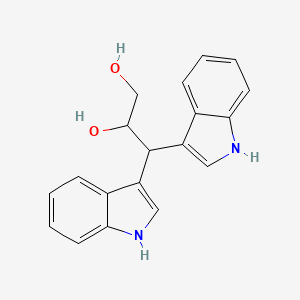
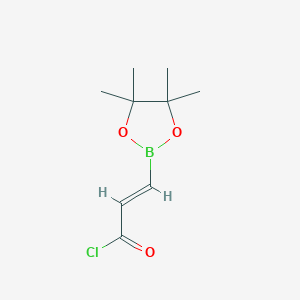
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)
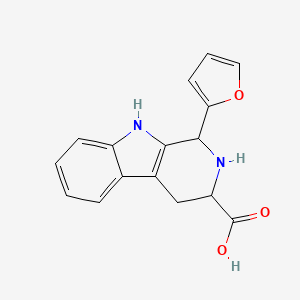
![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)
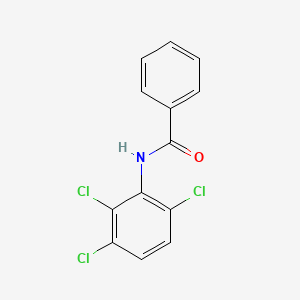
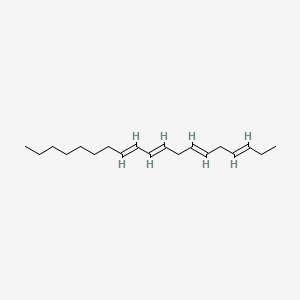
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
